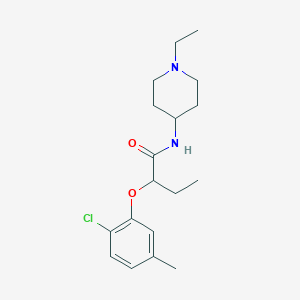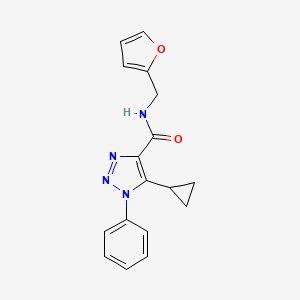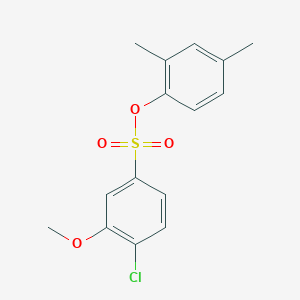![molecular formula C14H21NO2S B4702223 1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)
1-[(3-methylbenzyl)sulfonyl]azepane
Overview
Description
1-[(3-methylbenzyl)sulfonyl]azepane is a chemical compound that belongs to the class of organic compounds known as sulfonylbenzenes. It is also known as MSB or 3-Methylbenzenesulfonylazepane. This compound is synthesized through a multi-step process that involves the use of various reagents and solvents. The compound has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of 1-[(3-methylbenzyl)sulfonyl]azepane is not fully understood, but it is thought to act as a competitive antagonist of the TRPV1 ion channel. This means that it binds to the channel and prevents other molecules from entering, thereby blocking the flow of ions across the membrane. This leads to a decrease in the activity of the channel, which can result in a reduction in pain sensation and inflammation.
Biochemical and Physiological Effects:
1-[(3-methylbenzyl)sulfonyl]azepane has a range of biochemical and physiological effects. It has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation. It has also been found to have anti-inflammatory effects, which may be related to its ability to block the TRPV1 channel. In addition, it has been shown to modulate the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3-methylbenzyl)sulfonyl]azepane in lab experiments is its potency as a TRPV1 channel blocker. This makes it a useful tool for studying the role of this channel in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(3-methylbenzyl)sulfonyl]azepane. One area of focus is the development of new pain medications based on its ability to block the TRPV1 channel. Another area of interest is the study of its anti-inflammatory effects and its potential use in treating inflammatory diseases. Additionally, there is ongoing research on the toxicity of this compound and ways to mitigate its potential harmful effects. Overall, 1-[(3-methylbenzyl)sulfonyl]azepane has significant potential for scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
1-[(3-methylbenzyl)sulfonyl]azepane has been studied extensively for its potential applications in scientific research. It has been found to have a range of pharmacological and biochemical effects, making it a useful tool for studying various biological processes. One of the main applications of this compound is in the study of ion channels. It has been found to be a potent blocker of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes it a potential target for the development of new pain medications.
properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-13-7-6-8-14(11-13)12-18(16,17)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRKAIZSOXGLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[7-(5-bromo-2-pyridinyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B4702142.png)
![2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]-1,3-benzothiazole](/img/structure/B4702157.png)
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4702164.png)
![1-[(4-methylphenyl)sulfonyl]-N-2-pyridinyl-4-piperidinecarboxamide](/img/structure/B4702178.png)

![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702198.png)
![N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4702201.png)
![1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B4702209.png)


![3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4702226.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4702230.png)
![{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4702232.png)
